6-Ethenylquinoline
Overview
Description
6-Vinylquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring system with a vinyl group attached at the sixth position. Quinoline derivatives, including 6-Vinylquinoline, are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinoline can be achieved through various methods. One common approach involves the vinylation of quinoline derivatives. For example, the preparation of 3-Vinylquinoline involves the use of palladium-catalyzed cross-coupling reactions. In this method, a Schlenk flask is charged with palladium bromide and 2-(di-tert-butylphosphino)biphenyl under an inert atmosphere. The reaction mixture is then treated with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane and tetrabutylammonium fluoride trihydrate in tetrahydrofuran. The resulting solution is stirred and heated to 50°C, leading to the formation of 3-Vinylquinoline .
Industrial Production Methods: Industrial production of 6-Vinylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Vinylquinoline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form quinoline aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products:
Oxidation: Quinoline aldehydes, quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
6-Vinylquinoline and its derivatives have significant applications in various fields:
Mechanism of Action
The mechanism of action of 6-Vinylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 2-Vinylquinoline
- 4-Vinylquinoline
- Vinylpyridines
Comparison: 6-Vinylquinoline is unique due to the position of the vinyl group on the quinoline ring. This positional difference can influence the compound’s reactivity, biological activity, and physical properties. For instance, 2-Vinylquinoline and 4-Vinylquinoline may exhibit different reactivity patterns in substitution reactions due to the electronic effects of the vinyl group .
Properties
IUPAC Name |
6-ethenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h2-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFCGFOMLOEOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727165 | |
Record name | 6-Ethenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651025-06-8 | |
Record name | 6-Ethenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethenylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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